molecular formula C25H24O6 B12651647 Isoauriculatin CAS No. 30431-67-5

Isoauriculatin

Cat. No.: B12651647
CAS No.: 30431-67-5
M. Wt: 420.5 g/mol
InChI Key: JVMXBCHVJJXDDN-UHFFFAOYSA-N
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Description

Isoauriculatin is a prenylated isoflavonoid first isolated from the roots of Tephrosia calophylla . Its molecular formula is C₂₆H₂₆O₆, and it features a tetraoxygenated isoflavone core with a 2',5-dihydroxy substitution pattern and a γ,γ-dimethylallyl (prenyl) group at the 4'-position . Structural characterization via NMR (¹H, ¹³C, COSY, HSQC, HMBC) and X-ray diffraction confirms its stereochemistry, including a 6,7-(2",2"-dimethylchromene) moiety . This compound exhibits notable bioactivities, including antibacterial and antioxidant properties, attributed to its hydroxyl and prenyl substituents .

Properties

CAS No.

30431-67-5

Molecular Formula

C25H24O6

Molecular Weight

420.5 g/mol

IUPAC Name

5-hydroxy-7-[2-hydroxy-4-(3-methylbut-2-enoxy)phenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C25H24O6/c1-14(2)8-10-29-15-5-6-16(19(26)11-15)18-13-30-21-12-20-17(7-9-25(3,4)31-20)23(27)22(21)24(18)28/h5-9,11-13,26-27H,10H2,1-4H3

InChI Key

JVMXBCHVJJXDDN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=CC(=C(C=C1)C2=COC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoauriculatin can be synthesized through a series of chemical reactions involving the prenylation of isoflavonesThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the prenylation process .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from plant sources, such as Tephrosia calophylla. The extraction process includes solvent extraction, followed by purification techniques like chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Isoauriculatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include modified isoflavones with altered biological activities. For example, oxidation can lead to the formation of quinonoid derivatives, which may exhibit different pharmacological properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoauriculatin belongs to the homoisoflavonoid class, which shares a 3-phenylchromen-4-one backbone. Below is a comparative analysis with key analogs:

Millexatin B (C₂₆H₂₆O₆)

  • Structural Differences : Replaces the C-5 hydroxyl group of this compound with a methoxy (-OCH₃) group .
  • Impact on Properties: Increased lipophilicity due to methoxy substitution, enhancing membrane permeability but reducing aqueous solubility .
  • Bioactivity : Demonstrates moderate antibacterial activity against Staphylococcus aureus (MIC = 12.5 µg/mL) but weaker than this compound (MIC = 6.25 µg/mL) .

Auriculatin (C₂₆H₂₆O₆)

  • Structural Differences : Features a 2',4',5-trihydroxy substitution pattern instead of 2',5-dihydroxy in this compound .
  • Impact on Properties :
    • Additional hydroxyl group at C-4' improves radical scavenging capacity (IC₅₀ = 8.2 µM vs. This compound’s IC₅₀ = 10.5 µM) .
    • Altered regiochemistry may influence binding to bacterial enzymes or DNA gyrase .

Millexatin C (C₂₈H₃₀O₇)

  • Structural Differences : Adds a prenyl group at C-3' to the this compound scaffold .
  • Impact on Properties :
    • Enhanced steric bulk reduces bioavailability but increases affinity for hydrophobic targets .
    • Broader-spectrum antibacterial activity, including against methicillin-resistant S. aureus (MRSA) .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Molecular Formula Key Substituents Bioactivity Highlights
This compound C₂₆H₂₆O₆ 2',5-diOH; 4'-O-prenyl MIC = 6.25 µg/mL (S. aureus)
Millexatin B C₂₆H₂₆O₆ 5-OCH₃; 4'-O-prenyl MIC = 12.5 µg/mL (S. aureus)
Auriculatin C₂₆H₂₆O₆ 2',4',5-triOH; 8-O-prenyl IC₅₀ = 8.2 µM (DPPH assay)
Millexatin C C₂₈H₃₀O₇ 2',5-diOH; 3',4'-di-O-prenyl MIC = 3.1 µg/mL (MRSA)

Table 2: NMR Chemical Shift Differences (δ, ppm)

Position This compound (δC) Millexatin B (δC) Auriculatin (δC)
C-5 155.0 153.2 (OCH₃) 156.5
C-4' 159.8 160.1 158.3
Prenyl 21.8, 122.4 21.7, 122.3 22.0, 123.1

Key Research Findings

Substituent Effects on Bioactivity :

  • Hydroxyl groups at C-2' and C-5 are critical for antibacterial activity. Methoxy substitution at C-5 (Millexatin B) reduces potency by 50% .
  • Prenylation enhances membrane interaction but may limit solubility, as seen in Millexatin C .

Antioxidant Capacity :

  • Auriculatin’s additional C-4' hydroxyl contributes to superior radical scavenging compared to this compound .

Structural Flexibility :

  • The 6,7-dimethylchromene ring in this compound stabilizes the molecule, as evidenced by X-ray crystallography .

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